Enhanced Thymidylate Synthase (TS) Inhibition in Human Colorectal Liver Metastases
In a head-to-head phase I/II clinical trial (Modelle-001), treatment with arfolitixorin (the active [6R]-diastereomer of folitixorin) resulted in substantially greater median TS inhibition in colorectal liver metastases compared to standard-dose leucovorin (LV60) [1].
| Evidence Dimension | Median thymidylate synthase (TS) inhibition in tumor metastases |
|---|---|
| Target Compound Data | 55.5% (30 mg/m² arfolitixorin); 58.6% (120 mg/m² arfolitixorin) |
| Comparator Or Baseline | 32.6% (60 mg/m² leucovorin, LV60) |
| Quantified Difference | 70.2% relative increase (55.5% vs 32.6%) for the 30 mg/m² dose; 79.8% relative increase (58.6% vs 32.6%) for the 120 mg/m² dose |
| Conditions | Patients with colorectal liver metastases receiving a single preoperative intravenous bolus of folate with 5-FU (500 mg/m²). n=9 for LV60, n=6 for A30, n=6 for A120. |
Why This Matters
Higher TS inhibition in tumor tissue directly correlates with enhanced 5-FU cytotoxicity, making this a key differentiator for researchers seeking to maximize antimetabolite efficacy in preclinical or clinical models.
- [1] Taflin H, Odin E, Carlsson G, et al. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial. BJC Rep. 2024;2:89. doi:10.1038/s44276-024-00111-4. Table 2. View Source
